1,2-Bis(hydroxyamino)cyclohexane
Description
Significance of Vicinal Bis(hydroxylamines) in Modern Chemical Synthesis
Vicinal bis(hydroxylamines) are recognized as important precursors in the synthesis of a diverse array of heterocyclic compounds. rsc.org Their ability to react with various electrophiles allows for the construction of five-membered rings such as imidazoles and other nitrogen-containing heterocycles. rsc.org These heterocyclic structures are of great interest due to their presence in many biologically active molecules and functional materials. Furthermore, the development of chiral vicinal bis(hydroxylamines) has drawn considerable attention for their application as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org
Structural Characteristics and Stereochemical Considerations of 1,2-Bis(hydroxyamino)cyclohexane
The cyclohexane (B81311) ring in this compound provides a rigid and well-defined three-dimensional scaffold. This rigidity, combined with the presence of two stereocenters at the points of substitution, leads to a rich stereochemical landscape.
This compound can exist as two primary geometric isomers: cis and trans. The conformational analysis of these isomers is crucial for understanding their reactivity and how they interact with other molecules. The cyclohexane ring in both isomers adopts a chair conformation to minimize steric and torsional strain. wikipedia.org
In the cis-isomer, one hydroxyamino group is in an axial position while the other is in an equatorial position. Through a process called ring flipping, these positions can interchange, leading to a conformational equilibrium. For cis-1,2-disubstituted cyclohexanes, the two chair conformers are enantiomeric and thus have equal energy. nih.gov
The trans-isomer can exist in two major chair conformations: one with both hydroxyamino groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Generally, the diequatorial conformation is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that destabilize the diaxial conformer. nih.gov The preference for the diequatorial conformer in trans-1,2-disubstituted cyclohexanes is a well-established principle in stereochemistry.
| Isomer | Most Stable Conformation | Key Conformational Features |
| cis-1,2-Bis(hydroxyamino)cyclohexane | Axial-Equatorial Chair | Rapid ring-flip between two enantiomeric conformers of equal energy. |
| trans-1,2-Bis(hydroxyamino)cyclohexane | Diequatorial Chair | Significantly more stable than the diaxial conformer due to minimized steric strain. |
The trans-isomer of this compound is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-Bis(hydroxyamino)cyclohexane and (1S,2S)-1,2-Bis(hydroxyamino)cyclohexane. The cis-isomer, on the other hand, is a meso compound and is achiral due to the presence of an internal plane of symmetry. nih.gov
The synthesis of enantiomerically pure trans-1,2-Bis(hydroxyamino)cyclohexane is of paramount importance for its application in asymmetric catalysis. This is typically achieved through the resolution of racemic trans-1,2-diaminocyclohexane, a key precursor. A common and effective method for this resolution involves the use of a chiral resolving agent, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization. wikipedia.org The enantiomeric purity of the resolved diamine can then be carried over to the final bis(hydroxylamine) product. The development of ligands derived from enantiomerically pure trans-1,2-diaminocyclohexane has been a cornerstone in the field of asymmetric catalysis. wikipedia.org
Historical Context and Evolution of Research on this compound and Related Architectures
The foundation for the study of this compound lies in the broader history of its parent diamine, 1,2-diaminocyclohexane. The synthesis of 1,2-diaminocyclohexane is typically achieved through the hydrogenation of o-phenylenediamine. wikipedia.org Early research focused on the separation of the cis and trans isomers. google.com
A significant milestone in the history of this compound family was the development of methods for the resolution of trans-1,2-diaminocyclohexane into its individual enantiomers. This breakthrough, largely credited to the work of Jacobsen and others, opened the door for the use of these chiral diamines as ligands in a wide range of asymmetric transformations. rsc.org The subsequent derivatization of these chiral diamines, including their conversion to bis(hydroxylamines), has been a continuous area of research. While the direct oxidation of primary and secondary amines to hydroxylamines is a known transformation, the specific application to 1,2-diaminocyclohexane to produce this compound in a controlled and efficient manner has been a subject of more recent investigations. researchgate.net The use of these vicinal bis(hydroxylamine) ligands in coordination chemistry and catalysis continues to be an active and evolving field of study. rsc.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[(1R,2S)-2-(hydroxyamino)cyclohexyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALCNVTWOXTNMF-OLQVQODUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NO)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)NO)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,2 Bis Hydroxyamino Cyclohexane and Its Precursors
Established Synthetic Routes to 1,2-Bis(hydroxyamino)cyclohexane
The preparation of this compound can be approached through several synthetic strategies. The most common methods involve the reduction of 1,2-cyclohexanedione (B122817) dioxime.
Reductive Amination Strategies
While direct reductive amination of a dicarbonyl precursor with hydroxylamine (B1172632) could theoretically yield this compound, this route is less commonly documented in the literature for this specific compound. Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. incatt.nlmdpi.comyoutube.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. incatt.nlmdpi.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the initial carbonyl group. mdpi.com
For the synthesis of this compound, a hypothetical reductive amination pathway would involve the reaction of 1,2-cyclohexanedione with two equivalents of hydroxylamine, followed by in-situ reduction. However, the more established and reliable method involves the pre-formation of the corresponding dioxime followed by its reduction.
Conversion from Dioximes or Related Oxime Derivatives
The most prevalent and well-documented method for the synthesis of this compound is the reduction of 1,2-cyclohexanedione dioxime. incatt.nlorgsyn.org This method provides a clear and controllable pathway to the desired product.
The synthesis of the precursor, 1,2-cyclohexanedione dioxime, is well-established and can be achieved by the oximation of 1,2-cyclohexanedione. incatt.nlorgsyn.org The dione (B5365651) itself can be prepared through the oxidation of cyclohexanone (B45756) using selenium dioxide. orgsyn.orgwikipedia.org The subsequent reaction of 1,2-cyclohexanedione with hydroxylamine or its salts, such as hydroxylammonium chloride, in a basic medium yields 1,2-cyclohexanedione dioxime. incatt.nlorgsyn.org
The reduction of the dioxime to the bishydroxylamine can be accomplished using various reducing agents. Common reagents for the reduction of oximes to hydroxylamines include sodium borohydride (B1222165) (NaBH4) and catalytic hydrogenation. wikipedia.orgyoutube.comyoutube.com The choice of reducing agent and reaction conditions is crucial to prevent over-reduction to the corresponding diamine. For instance, catalytic hydrogenation of oximes to hydroxylamines can be challenging as the N-O bond is susceptible to cleavage, leading to the formation of primary amines as byproducts. nih.gov However, recent advancements have identified catalytic systems, such as those based on platinum, nickel, and iridium, that show high chemoselectivity for the formation of hydroxylamines from oximes. incatt.nlincatt.nlnih.gov
A general procedure for the reduction of an oxime using sodium borohydride would involve dissolving the oxime in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then adding the sodium borohydride portion-wise at a controlled temperature. youtube.com
Enantioselective Synthesis of Chiral this compound
The development of enantioselective methods for the synthesis of chiral hydroxylamines is an area of active research, driven by the importance of chiral molecules in pharmaceuticals and materials science. incatt.nlincatt.nl The direct asymmetric synthesis of this compound presents a significant challenge. The primary strategy for achieving enantioselectivity is through the asymmetric hydrogenation of the precursor, 1,2-cyclohexanedione dioxime, using a chiral catalyst.
Recent breakthroughs have demonstrated the potential of transition metal catalysts, particularly those based on iridium and nickel, for the highly enantioselective hydrogenation of oximes to chiral hydroxylamines. incatt.nlincatt.nl These catalytic systems typically employ a metal center coordinated to a chiral ligand. The chiral ligand transfers stereochemical information during the hydrogenation process, leading to the preferential formation of one enantiomer of the product.
For example, iridium complexes with chiral Cp ligands have been shown to be effective for the asymmetric hydrogenation of various oximes with high enantiomeric excess (e.r. up to 98:2). incatt.nl Similarly, nickel catalysts bearing chiral bisphosphine ligands have been successfully used for the asymmetric hydrogenation of oximes to produce chiral hydroxylamines with high yields and enantioselectivities (up to 99% ee). orgsyn.org The choice of solvent and additives, such as a Brønsted acid, can also play a crucial role in achieving high selectivity. incatt.nlnih.gov
While specific examples for the enantioselective synthesis of chiral this compound are not extensively reported, the application of these advanced catalytic systems to 1,2-cyclohexanedione dioxime represents a promising approach for obtaining the (1R,2R) and (1S,2S) enantiomers of this compound.
Precursor Synthesis and Stereocontrol of the Cyclohexane (B81311) Backbone
The primary precursor for this compound is 1,2-cyclohexanedione dioxime. The synthesis of this precursor begins with cyclohexanone. The key steps and stereochemical considerations are outlined below.
Synthesis of 1,2-Cyclohexanedione: The most common laboratory-scale synthesis of 1,2-cyclohexanedione involves the oxidation of cyclohexanone with selenium dioxide (SeO2). orgsyn.orgwikipedia.org This reaction provides the α-dicarbonyl compound necessary for the subsequent oximation step.
Oximation to form 1,2-Cyclohexanedione Dioxime: 1,2-Cyclohexanedione is then converted to its dioxime by reaction with hydroxylamine or a salt thereof, such as hydroxylammonium chloride (NH2OH·HCl), typically in the presence of a base like potassium hydroxide. incatt.nlorgsyn.org The reaction is usually carried out in an aqueous or alcoholic medium.
Stereocontrol: The synthesis of this compound from 1,2-cyclohexanedione dioxime can lead to the formation of different stereoisomers, namely the cis and trans diastereomers. The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions. The relative orientation of the two hydroxylamino groups is determined during the reduction of the two oxime functionalities. Controlling the stereoselectivity of this reduction is a key challenge in obtaining a specific diastereomer. For instance, certain catalytic hydrogenation conditions might favor the formation of the cis isomer, where both hydroxylamino groups are on the same face of the cyclohexane ring.
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of reducing agent, solvent, temperature, reaction time, and the stoichiometry of the reagents.
| Parameter | Considerations for Optimization | Potential Outcomes |
| Reducing Agent | The choice between catalytic hydrogenation and chemical reductants like NaBH4 affects selectivity and yield. For catalytic methods, the catalyst type (e.g., Pt, Ni, Ir), loading, and support are critical. incatt.nlincatt.nlnih.gov | Higher chemoselectivity for the hydroxylamine over the amine; improved yields. |
| Solvent | Protic solvents like ethanol or methanol (B129727) are often used for borohydride reductions. youtube.com For catalytic hydrogenations, the solvent can influence catalyst activity and stereoselectivity. incatt.nl | Increased reaction rates; enhanced stereoselectivity. |
| Temperature | Lower temperatures are generally preferred to minimize side reactions and prevent over-reduction, especially with powerful reducing agents. | Improved purity of the final product. |
| Reaction Time | Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of byproducts. | Maximization of product yield while minimizing degradation or side reactions. |
| pH | For reductions involving borohydrides, the pH of the reaction mixture can influence the stability of the reducing agent and the product. | Control over reaction rate and product stability. |
For the enantioselective synthesis, the optimization of the chiral catalyst system is paramount. This includes screening different chiral ligands, metal precursors, and additives to achieve the highest possible enantiomeric excess.
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.
Work-up Procedure: Following the reduction, the reaction mixture is typically worked up to remove the excess reducing agent and any inorganic byproducts. For sodium borohydride reductions, this often involves quenching the reaction with an acid, followed by extraction of the product into an organic solvent. mnstate.edu
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. nih.gov The choice of solvent is crucial and is determined by the solubility of the desired compound and the impurities. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility for the compound at lower temperatures, allowing for the formation of pure crystals upon cooling. For bis(hydroxylamines), solvent systems involving alcohols or aqueous mixtures may be suitable.
Chromatography: Column chromatography is another powerful purification technique, particularly for separating mixtures of stereoisomers or for removing impurities with similar solubility to the product. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (eluent) is optimized to achieve good separation. For separating cis and trans isomers of cyclohexane derivatives, specialized chromatographic techniques may be required. researchgate.net
Separation of Diastereomers: The cis and trans isomers of this compound are diastereomers and thus have different physical properties, such as melting point, boiling point, and solubility. These differences can be exploited for their separation. Fractional crystallization or column chromatography are often effective methods for separating diastereomers. researchgate.netsigmaaldrich.comyoutube.com
Chemical Reactivity and Novel Transformations of 1,2 Bis Hydroxyamino Cyclohexane
Reactions with Polyfunctionalized Carbonyl Compounds
The reaction of 1,2-Bis(hydroxyamino)cyclohexane with polyfunctionalized carbonyl compounds is a powerful strategy for the construction of diverse heterocyclic systems. The outcome of these reactions is highly dependent on the nature of the carbonyl compound and the reaction conditions, leading to the selective formation of various ring sizes.
Formation of Five-membered Heterocyclic Rings (e.g., Imidazolines, Isoxazoles)
Research has shown that the reaction of cis-1,2-bis(hydroxylamino)cyclohexane with various polyelectrophilic carbonyl compounds predominantly yields five-membered heterocyclic rings. semanticscholar.org For instance, its reaction with the ethyl ester of ethoxymethylenecyanoacetic acid in ethanol (B145695) at room temperature leads to the formation of a 1-hydroxyimidazol-2-ylidene derivative. semanticscholar.org This reaction highlights the propensity of the two hydroxylamino groups to react with a single carbonyl-containing molecule to form a stable five-membered ring.
Similarly, the reaction with a 2-ethoxymethylene derivative of ethyl acetoacetate (B1235776) results in the formation of an imidazo[1,2-b]isoxazole. semanticscholar.org These reactions demonstrate the utility of this compound in synthesizing complex heterocyclic systems containing both nitrogen and oxygen atoms within the ring structure. The formation of these five-membered rings is often favored due to the thermodynamic stability of the resulting structures.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| cis-1,2-Bis(hydroxyamino)cyclohexane | Ethyl ester of ethoxymethylenecyanoacetic acid | 1-Hydroxyimidazol-2-ylidene | semanticscholar.org |
| cis-1,2-Bis(hydroxyamino)cyclohexane | 2-Ethoxymethylene derivative of ethyl acetoacetate | Imidazo[1,2-b]isoxazole | semanticscholar.org |
| Aliphatic 1,2-bishydroxyamines | 1,3-Ketoaldehydes | 2-Acylmethylidenimidazolidines | nsc.ru |
Synthesis of Six-membered Heterocyclic Systems (e.g., Piperazines)
While the formation of five-membered rings is common, the synthesis of six-membered heterocyclic systems, such as piperazines, from this compound is also a significant area of its chemical transformations. The formation of a six-membered ring typically involves the reaction of the two hydroxylamino groups with two separate carbonyl functionalities or a dielectrophilic reagent capable of bridging the two nitrogen atoms. The specific reaction conditions and the nature of the carbonyl compound play a crucial role in directing the reaction towards the formation of a six-membered ring over other possibilities.
Construction of Seven-membered Rings (e.g., Diazepines)
The synthesis of seven-membered rings, such as diazepines, from this compound represents a more complex transformation. It has been proposed that aliphatic 1,2-bishydroxyamines could react with reactive 1,3-dialdehydes to form 1,4-diazepine-N-oxides. nsc.ru Specifically, the reaction of cis-1,2-(bishydroxyamino)cyclohexane with 2-substituted malonaldehydes is presumed to lead to 1,4-diazepine-N,N'-dioxides. nsc.ru This suggests a pathway where the two hydroxylamino groups react with the two aldehyde functionalities of the malonaldehyde to form the seven-membered diazepine (B8756704) ring. However, it is also noted that in some cases, an equilibrium between different tautomeric forms of the diazepine products may exist. nsc.ru
| Reactant 1 | Reactant 2 | Proposed Product | Reference |
| cis-1,2-(Bishydroxyamino)cyclohexane | 2-Substituted malonaldehydes | 1,4-Diazepine-N,N'-dioxides | nsc.ru |
Cyclization Reactions and Intramolecular Processes
Beyond reactions with external carbonyl compounds, this compound can undergo various cyclization reactions and intramolecular processes, leading to the formation of novel heterocyclic structures. These reactions are often driven by the proximity of the two reactive functional groups on the cyclohexane (B81311) scaffold.
Mechanistic Investigations of Cycloaddition Pathways
The formation of heterocyclic rings from this compound and carbonyl compounds involves a series of mechanistic steps. These pathways often begin with a nucleophilic attack of one of the hydroxylamino groups on a carbonyl carbon. This is typically followed by a condensation reaction, leading to the formation of an intermediate which can then undergo an intramolecular cyclization. The specific pathway taken depends on the reactants and conditions. For example, in the formation of five-membered rings, a sequential reaction of both hydroxylamino groups with a single polyfunctional carbonyl compound is a likely mechanism. semanticscholar.org Mechanistic studies are crucial for understanding the factors that control the regioselectivity and stereoselectivity of these reactions, enabling the targeted synthesis of specific heterocyclic products.
Formation of N,O-Substituted Heterocycles
A key feature of the reactivity of this compound is its ability to form N,O-substituted heterocycles. The presence of both nitrogen and oxygen nucleophiles allows for the formation of rings containing both atoms. For instance, the reaction with certain carbonyl compounds can lead to the formation of imidazo[1,2-b]isoxazoles, which are bicyclic systems containing both an imidazole (B134444) and an isoxazole (B147169) ring fused together. semanticscholar.org The formation of such N,O-substituted heterocycles is a testament to the rich and varied chemistry of this compound and its derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Derivatization at Nitrogen and Oxygen Centers of the Hydroxyamino Functionality
The presence of both nitrogen and oxygen atoms within the hydroxyamino groups of this compound offers multiple sites for chemical modification. This dual reactivity allows for the synthesis of a variety of heterocyclic derivatives, primarily through reactions with electrophilic reagents.
Research into the chemical behavior of vicinal aliphatic bis(hydroxylamines), such as cis-1,2-bis(hydroxyamino)cyclohexane, has shown that their reactions with polyelectrophilic carbonyl compounds are a facile route to the formation of five-membered heterocyclic rings. semanticscholar.org These transformations are significant as the resulting heterocyclic structures, such as those based on imidazole and pyrazine, are scaffolds for compounds with diverse biological activities. semanticscholar.org
A key reactive pathway involves the condensation of cis-1,2-bis(hydroxyamino)cyclohexane with various carbonyl-containing compounds. These reactions typically proceed in a polar solvent like ethanol at room temperature, leading to the formation of complex heterocyclic systems. The nature of the final product is highly dependent on the structure of the electrophilic partner.
For instance, the reaction of cis-1,2-bis(hydroxyamino)cyclohexane with the ethyl ester of ethoxymethylenecyanoacetic acid results in the formation of a 1-hydroxyimidazol-2-ylidene derivative. semanticscholar.org This reaction highlights the propensity of the bis(hydroxylamine) to undergo cyclization to form stable five-membered rings. semanticscholar.org The formation of such heterocyclic systems is a common theme in the chemistry of 1,2-bis(hydroxylamines). semanticscholar.org
The following table summarizes representative derivatization reactions of cis-1,2-bis(hydroxyamino)cyclohexane with various electrophiles, leading to the formation of heterocyclic products.
| Reagent | Product Type | Reaction Conditions | Reference |
| Ethyl ester of ethoxymethylenecyanoacetic acid | 1-Hydroxyimidazol-2-ylidene derivative | Ethanol, Room Temperature | semanticscholar.org |
| 2-Ethoxymethylene derivative of ethyl acetoacetate | Dinitrone | Ethanol, Room Temperature | semanticscholar.org |
| Acetylacetone | Imidazo[1,2-b]isoxazole derivative | Not specified | semanticscholar.org |
These derivatization reactions underscore the utility of this compound as a versatile building block in heterocyclic synthesis. The ability to form diverse ring systems opens avenues for the creation of novel compounds with potential applications in medicinal chemistry and materials science.
Redox Chemistry and Formation of Nitroxide Radicals
The hydroxyamino functionalities of this compound are redox-active, meaning they can participate in electron transfer reactions. A particularly important transformation in this context is the oxidation of the hydroxylamine (B1172632) groups to form stable nitroxide radicals. Nitroxide radicals are characterized by a nitrogen-oxygen single bond with an unpaired electron, and they are of significant interest due to their paramagnetic properties and applications as spin labels and probes in biological systems. nih.govscispace.com
The oxidation of hydroxylamines to nitroxides is a fundamental process in the chemistry of these compounds. nih.gov This conversion establishes a redox equilibrium between the hydroxylamine (the reduced form) and the nitroxide radical (the oxidized form). nih.gov The position of this equilibrium is influenced by the surrounding chemical environment, including the presence of oxidizing or reducing agents. nih.govnih.gov
The formation of nitroxide radicals from this compound derivatives has been demonstrated through chemical oxidation. For example, a derivative of this compound, an imidazo[1,2-b]isoxazole formed from its reaction with acetylacetone, can be oxidized to a nitronylnitroxide radical. semanticscholar.org This oxidation is typically achieved using mild oxidizing agents such as lead dioxide (PbO₂) or aqueous sodium periodate (NaIO₄). semanticscholar.org The formation of the radical is often accompanied by a distinct color change, indicating the generation of the paramagnetic species. semanticscholar.orgpsu.edu
The general scheme for the oxidation of a bis(hydroxylamine) to a bis(nitroxide) radical can be represented as a two-step, one-electron oxidation at each hydroxylamine site. The stability of the resulting nitroxide radical is often enhanced by its incorporation into a cyclic structure.
Key aspects of the redox chemistry include:
Oxidation: The hydroxylamine groups can be oxidized to nitroxide radicals using various oxidizing agents. semanticscholar.orgpsu.edu This process is central to the generation of paramagnetic derivatives.
Reversibility: The oxidation to a nitroxide radical is often a reversible process. The nitroxide can be reduced back to the corresponding hydroxylamine by reducing agents like ascorbic acid. nih.gov
Nitronylnitroxides: The condensation of this compound with certain carbonyl compounds can lead to intermediates that, upon oxidation, form stable nitronylnitroxide radicals, a specific class of nitroxide radicals with two oxygen atoms attached to a delocalized three-center π-system. semanticscholar.org
The ability of this compound to serve as a precursor to stable nitroxide radicals makes it a valuable molecule in the field of materials science, particularly for the design of organic magnetic materials and as spin probes for electron paramagnetic resonance (EPR) spectroscopy. semanticscholar.orgnih.gov
Coordination Chemistry and Ligand Properties of 1,2 Bis Hydroxyamino Cyclohexane
Ligand Design Principles and Chelation Modes
The efficacy of 1,2-Bis(hydroxyamino)cyclohexane as a ligand stems from its molecular architecture, which is well-suited for chelation. The spatial arrangement of its donor atoms is a key determinant of its coordination properties.
Bidentate Coordination through Nitrogen and Oxygen Atoms
The this compound ligand typically coordinates to metal ions in a bidentate fashion. Each of the two hydroxylamino (-NHOH) groups contains two potential donor atoms: nitrogen and oxygen. Coordination occurs through the donation of electron pairs from these atoms to a central metal ion, forming a ring-like structure known as a chelate. smolecule.com This bidentate chelation, involving one nitrogen and one oxygen atom from each functional group, is a common mode of bonding for related ligands and is crucial for the formation of stable metal complexes.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes involving this compound and its derivatives is typically achieved through straightforward reaction pathways. These complexes are then characterized using a suite of spectroscopic and analytical techniques to determine their structure, composition, and properties.
Complexes with D-Block Metals (e.g., Pt(II), Pd(II), Cu(II), Ni(II), Fe(II/III), Co(II/III), V(V))
Complexes of ligands structurally similar to this compound have been synthesized with a wide range of d-block transition metals. A general synthetic method involves refluxing a solution containing the ligand and a corresponding metal salt (such as a chloride or nitrate) in a suitable solvent, often ethanol (B145695). nanobioletters.comfarmaciajournal.com
The resulting complexes are characterized by various methods:
Infrared (IR) Spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of the N-H and O-H bonds upon complexation. nih.govresearchgate.net
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion. nih.govresearchgate.net
Elemental Analysis confirms the empirical formula of the synthesized complexes. nih.gov
Magnetic Susceptibility Measurements help to determine the oxidation state and spin state of the central metal ion. farmaciajournal.comekb.eg
Molar Conductivity Measurements are used to determine whether the complexes are electrolytes or non-electrolytes in solution. ekb.eguobasrah.edu.iq
The table below summarizes the types of complexes formed with various transition metals and the common characterization techniques employed.
| Metal Ion | Typical Complex Formula | Coordination Geometry | Characterization Methods |
| Cu(II) | [Cu(L)X₂] or [Cu(L)₂] | Square Planar, Octahedral | IR, UV-Vis, TGA-DTA, Elemental Analysis farmaciajournal.comnih.gov |
| Ni(II) | [Ni(L)X₂] or [Ni(L)₂] | Square Planar, Octahedral | IR, UV-Vis, Magnetic Susceptibility researchgate.netekb.eg |
| Co(II) | [Co(L)X₂] or [Co(L)₂] | Tetrahedral, Octahedral | IR, UV-Vis, Magnetic Susceptibility farmaciajournal.comresearchgate.net |
| Fe(II/III) | [Fe(L)Cl₂] or [Fe(L)(NO₃)₃] | Octahedral | IR, ESI-MS, X-ray Diffraction doi.orgmdpi.com |
| Pt(II) | [Pt(L)I₂] | Square Planar | NMR, Circular Dichroism, Electrophoresis nih.gov |
| V(V) | [VO₂(L)]⁻ | Distorted Octahedral | ¹H NMR, X-ray Diffraction acs.org |
Note: 'L' represents the this compound ligand or a similar bidentate ligand, and 'X' represents an anionic ligand like a halide or acetate.
Stereoisomerism in Metal-Ligand Complexes
Isomers are compounds that have the same chemical formula but different arrangements of atoms. libretexts.org Metal complexes of this compound can exhibit stereoisomerism, which arises from the different spatial arrangements of the ligands around the central metal ion.
Two primary forms of stereoisomerism are relevant:
Geometric Isomerism : In square planar or octahedral complexes with a general formula of [MA₂B₂], the ligands can be arranged in either a cis (adjacent) or trans (opposite) configuration. libretexts.orglibretexts.org For example, in an octahedral complex [M(L)₂X₂], where L is the bidentate this compound, the two X ligands can be positioned next to each other (cis) or across from each other (trans).
Optical Isomerism : The cyclohexane (B81311) ring in the ligand is chiral, existing as different stereoisomers (e.g., cis and trans isomers of the 1,2-disubstituted ring). The use of an enantiomerically pure form of the ligand can lead to the formation of chiral metal complexes. mdpi.comresearchgate.net These chiral complexes, known as enantiomers, are non-superimposable mirror images of each other.
Structural Elucidation of Coordination Complexes using X-ray Crystallography
For instance, in a related copper(II) complex with 1,2-cyclohexanedionedioxime, X-ray analysis revealed a square-planar geometry around the Cu(II) ion. nih.gov The study determined the precise Cu-N bond distances to be 1.920 Å and 1.930 Å, and the N-Cu-N bond angle within the chelate ring to be 82.84°. nih.gov Similar analyses of iron(III) complexes have confirmed their mononuclear or dinuclear nature and the specific coordination environment of the metal centers. mdpi.comnih.gov This level of structural detail is crucial for understanding the relationship between the structure of a complex and its chemical or physical properties.
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Applications in Asymmetric Synthesis and Catalysis
1,2-Bis(hydroxyamino)cyclohexane as a Chiral Ligand Precursor
This compound is a versatile precursor for synthesizing various heterocyclic compounds and, notably, chiral ligands for asymmetric catalysis. semanticscholar.org Its chemical structure is particularly amenable to the formation of C₂-symmetric bishydroxamic acids and dinitrones, which have demonstrated efficacy as ligands in enantioselective reactions. semanticscholar.org A common and crucial synthetic pathway involves the reduction of this compound to the corresponding trans-1,2-diaminocyclohexane. This diamine is a cornerstone in the synthesis of a wide array of successful chiral ligands. nih.gov
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of spectator ligands in homogeneous catalysis due to their strong σ-donating properties and the ease with which their steric and electronic properties can be modified. researchgate.netrsc.org The chiral 1,2-diaminocyclohexane scaffold, readily derived from this compound, has been instrumental in the development of C₂-symmetric chiral NHC ligands. researchgate.net
These ligands are typically synthesized by reacting the diamine with formic acid or other reagents to form an imidazolinium salt, which is then deprotonated to yield the free carbene. This carbene can then be complexed to various transition metals, such as iridium, palladium, rhodium, and copper. pageplace.deresearchgate.netnsf.gov The resulting metal-NHC complexes are robust catalysts for numerous asymmetric transformations. rsc.orgresearchgate.net Studies have shown that NHC ligands featuring the 1,2-diaminocyclohexane skeleton have been employed in catalysis, although in some specific reactions, ligands derived from the 1,2-diphenylethylenediamine backbone have occasionally yielded higher enantioselectivities. researchgate.net
Table 1: Examples of Catalytic Systems using NHC Ligands from the 1,2-Diaminocyclohexane Scaffold
| Metal Center | Catalytic Reaction | Reference |
| Iridium | Asymmetric Hydrogenation | pageplace.de |
| Palladium | Intramolecular Arylation | researchgate.net |
| Copper | Asymmetric Conjugate Addition | researchgate.net |
| Rhodium | Asymmetric Hydrogenation | nih.gov |
Beyond NHCs, the this compound and 1,2-diaminocyclohexane frameworks have been used to explore a variety of other chiral ligands for catalysis.
Bishydroxamic Acids and Dinitrones : Direct derivatives of this compound, C₂-symmetric bishydroxamic acids, and dinitrones have been identified as effective ligands and catalysts. They are particularly useful in enantioselective epoxidation and oxidation reactions. semanticscholar.org
Bisoxazoline Ligands : A series of chiral C₂-symmetric bisoxazolines have been synthesized using the trans-1,2-diaminocyclohexane backbone. These ligands have shown high enantiomeric excesses (up to 98% ee) in molybdenum-catalyzed asymmetric allylic alkylation reactions. researchgate.net
Bis(pyridylurea) Ligands : Chiral bis(pyridylurea) ligands synthesized from diamine precursors exhibit versatile coordination behavior with transition metals like cobalt, nickel, and copper, forming various geometries that are essential for catalysis. researchgate.net
1,2-Bisphosphines : Through multi-step synthetic sequences, the diamine scaffold can be converted into chiral 1,2-bisphosphines. These have been identified as powerful ligands in transition metal-catalyzed reactions, such as copper(I)-catalyzed asymmetric hydrophosphination. nih.gov
Enantioselective Catalytic Reactions Mediated by this compound-derived Systems
Ligands and catalysts derived from this compound have been successfully applied in a range of enantioselective reactions, demonstrating their utility in modern organic synthesis.
Copper complexes bearing chiral NHC ligands derived from the 1,2-diaminocyclohexane skeleton have been utilized in the asymmetric 1,4-conjugate addition of diethylzinc (B1219324) to cyclohexenone. researchgate.net The efficiency of this reaction is influenced by factors such as the solvent and temperature, with enantiomeric excesses reaching up to 69%. researchgate.net This method provides a route to chiral ketones, which are valuable synthetic intermediates. rug.nl Similarly, bifunctional catalysts derived from cinchona alkaloids have been used for the asymmetric conjugate addition-cyclization of cyclohexane-1,2-dione with alkylidenemalononitriles. researchgate.net
Table 2: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone Catalyzed by a Copper-Imidazolinylidene Complex
| Copper Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |
| Cu(OTf)₂ | Toluene | 0 | 23 |
| Cu(OTf)₂ | CH₂Cl₂ | -78 | 50 |
| Cu(OTf)₂ | Et₂O | -78 | 58 |
| Cu(OTf)₂ | Et₂O | -78 | 69 |
| Data sourced from a study on imidazolinylidene–copper complexes. researchgate.net |
Chiral NHC-Iridium complexes are effective catalysts for the asymmetric hydrogenation of olefins. pageplace.de The rigid C₂-symmetric scaffold derived from 1,2-diaminocyclohexane provides the necessary chiral environment around the metal center to induce high enantioselectivity. Additionally, chiral 1,2-bisphosphine derivatives, synthesized via a copper(I)-catalyzed process, have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of α-amino-α,β-unsaturated esters, yielding α-amino acid derivatives with high enantioselectivity. nih.gov
C₂-symmetric bishydroxamic acids, which can be synthesized from 1,2-bis(hydroxylamino)cyclohexane, have proven to be effective ligands for the enantioselective epoxidation of allylic and homoallylic alcohols. semanticscholar.org These systems are also capable of catalyzing the asymmetric oxidation of sulfides and disulfides, showcasing the versatility of these ligand types in oxidation catalysis. semanticscholar.org
Mechanistic Studies of Asymmetric Catalytic Cycles
The catalytic efficacy of complexes derived from this compound, particularly its C2-symmetric bis-hydroxamic acid (BHA) derivatives, is rooted in the specific mechanistic pathways they facilitate in asymmetric oxidations. Research into these catalytic cycles has revealed key features that contribute to their high activity and stereoselectivity.
A significant challenge in metal-catalyzed reactions is the "ligand deceleration effect," where the formation of multiple metal-ligand complexes can lead to species with lower catalytic activity. nih.gov The design of C2-symmetric BHA ligands derived from this compound aims to mitigate this issue. It is hypothesized that these ligands coordinate to a metal center, such as vanadium, as a bidentate, bivalent ligand. nih.gov This strong chelation is believed to favor the formation of a stable 1:1 metal-ligand complex, which is the catalytically active species, while disfavoring the formation of less active higher-order complexes (e.g., MLn where n > 1). nih.gov
The steric profile of the BHA ligand plays a crucial role in the mechanism. By introducing sufficiently large substituents on the amide nitrogen of the hydroxamic acid, the amide carbonyl oxygen is sterically directed toward the cyclohexane (B81311) backbone. nih.gov This orientation restricts its ability to coordinate with the metal, thereby leaving open coordination sites for the substrate and the oxidant. nih.gov This directed steric hindrance is also thought to prevent the attachment of additional ligands to the metal center, further ensuring the prevalence of the active 1:1 complex. nih.gov
In the vanadium-catalyzed asymmetric epoxidation of allylic alcohols, a proposed transition state involves the coordination of the allylic alcohol to the vanadium center. The C2-symmetric chiral environment of the BHA ligand then directs the delivery of the oxygen atom from the peroxide oxidant to one face of the double bond, leading to the observed enantioselectivity. nih.gov Kinetic studies on related dinuclear copper(I) complexes suggest the potential for intermediate peroxo complexes in reactions involving dioxygen, which could be relevant to the mechanisms of other oxidation reactions catalyzed by BHA-metal complexes. nih.gov The stability of the chiral ligand framework is paramount; in some catalytic systems, the double protonation of a C2-symmetric ligand has been shown to result in a complete loss of the chiral information, thereby rendering the catalyst inactive for asymmetric induction. rsc.org
Influence of Ligand Stereochemistry on Enantioselectivity and Reaction Efficiency
This C2-symmetry ensures that the substrate approaching the catalytic center is presented with a consistent chiral bias, regardless of the direction of approach. This is critical for achieving high levels of enantiomeric excess (ee) in the product. The effectiveness of this stereochemical control is demonstrated by the fact that vanadium-BHA catalytic systems have, in several instances, surpassed the enantioselectivity and activity of the renowned Sharpless Asymmetric Epoxidation for allylic and homoallylic alcohols. nih.gov
The substituents on the chiral ligand backbone significantly influence the reaction's outcome. By modifying the steric and electronic properties of the groups attached to the amide of the bis-hydroxamic acid ligand, the enantioselectivity and efficiency can be fine-tuned. For example, in the vanadium-catalyzed asymmetric epoxidation of geraniol, variations in the substituent on the BHA ligand lead to different levels of enantioselectivity.
| Ligand (BHA-Derivative) | Substituent (R) | Enantiomeric Excess (ee %) |
|---|---|---|
| 3a | Phenyl | 89 |
| 3b | 2-Naphthyl | 94 |
| 3c | 2,6-Dimethylphenyl | 91 |
| 3d | 2,4,6-Trimethylphenyl | 92 |
Table 1: Influence of BHA ligand substituent on the enantioselectivity of the vanadium-catalyzed asymmetric epoxidation of geraniol. Data sourced from nih.gov.
Theoretical and Computational Investigations of 1,2 Bis Hydroxyamino Cyclohexane Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometries and electronic properties of molecules like 1,2-bis(hydroxyamino)cyclohexane.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure on the potential energy surface. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles. These calculations can be performed for different isomers (e.g., cis and trans) and conformers to identify the most stable forms.
Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting band gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.
Table 1: Calculated Electronic Properties of a Related Schiff Base Ligand and its Ni(II) Complex
| Species | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| N,N'-1,2-Cyclohexylene-bis(2-Hydroxyacetophenonylideneimine) Ligand | -5.34 | -2.00 | 3.34 |
| Ni(II) Complex of the Ligand | -4.89 | -2.39 | 2.50 |
Data sourced from DFT calculations on a related Schiff base ligand and its complex, illustrating the principles of electronic property calculation. researchgate.netresearchgate.net
Conformational Analysis and Interconversion Pathways
The cyclohexane (B81311) ring is known for its conformational flexibility, with the chair conformation being the most stable. For a disubstituted cyclohexane like this compound, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying stabilities.
Theoretical methods are employed to perform a detailed conformational analysis. This involves calculating the relative energies of all possible conformers (e.g., diaxial, diequatorial, and axial-equatorial for both cis and trans isomers). The stability of these conformers is influenced by steric interactions, such as 1,3-diaxial interactions, and intramolecular hydrogen bonding, which can be a significant factor for the hydroxyamino groups. The energy difference between conformers allows for the prediction of the most populated conformation at a given temperature.
Furthermore, computational chemistry can map the interconversion pathways between different conformers, such as the ring-flipping process of the cyclohexane chair. This involves identifying the transition state structures, like the half-chair or twist-boat conformations, and calculating the energy barriers for these conversions. The energy barrier for the chair-to-chair interconversion in cyclohexane itself is approximately 10 kcal/mol. For substituted cyclohexanes, the barrier height can be influenced by the nature and position of the substituents.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in elucidating the detailed mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify intermediates and, most importantly, the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For instance, the reactions of cis-1,2-bis(hydroxylamino)cyclohexane with various electrophiles have been studied experimentally, leading to the formation of five-membered heterocyclic rings. Theoretical calculations can provide a step-by-step description of these cyclization reactions. This includes the initial nucleophilic attack of the hydroxyamino group, the formation of tetrahedral intermediates, and subsequent ring closure and dehydration steps. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many reactions of this compound can potentially yield multiple products, leading to issues of regioselectivity and stereoselectivity. Computational methods are powerful tools for predicting the outcome of such reactions.
Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving this compound, for example, if the two hydroxyamino groups are in different chemical environments, one might be more reactive than the other. DFT calculations can predict this by analyzing the local reactivity indices, such as the Fukui functions or the charges on the nitrogen and oxygen atoms.
Stereoselectivity is the preference for the formation of one stereoisomer over another. For reactions involving the chiral this compound, theoretical models can predict whether the reaction will favor the formation of a particular enantiomer or diastereomer. This is achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The pathway with the lower activation energy will be favored, thus determining the major stereoisomer formed. Advances in computational chemistry have made it a valuable tool for predicting stereoselectivity in organic and organometallic reactions.
Studies on Ligand-Metal Interactions and Spin States in Coordination Complexes
The two hydroxyamino groups in this compound make it an excellent chelating ligand for a variety of metal ions. Theoretical and computational studies are vital for understanding the nature of the ligand-metal interactions and the electronic properties of the resulting coordination complexes.
DFT calculations can model the geometry of the metal complex, providing information on bond lengths and angles within the coordination sphere. The strength of the ligand-metal bond can be quantified through bond dissociation energy calculations. Furthermore, the electronic structure of the complex, including the nature of the molecular orbitals involved in bonding, can be analyzed in detail.
An important aspect of transition metal complexes is their spin state, which is determined by the number of unpaired electrons. The spin state can significantly influence the magnetic and reactive properties of the complex. Computational methods, particularly DFT, can predict the relative energies of different possible spin states (e.g., high-spin vs. low-spin). This is crucial for understanding and predicting the behavior of these complexes in various applications, such as catalysis and materials science. The development of novel spectrochemical series based on computational data aids in the prediction of spin states by considering both the metal and the ligand. researchgate.net
Synthesis and Academic Utility of Derivatives and Analogues of 1,2 Bis Hydroxyamino Cyclohexane
Alkoxylated and Acylated Derivatives
The presence of hydroxyl groups in 1,2-bis(hydroxyamino)cyclohexane allows for the straightforward synthesis of alkoxylated and acylated derivatives through O-alkylation and O-acylation reactions.
Alkoxylated Derivatives: General methods for the O-alkylation of hydroxylamines can be effectively applied to this compound. A common strategy involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach is the O-alkylation of a protected N-hydroxycarbamate with alcohol mesylates, followed by deprotection. organic-chemistry.org The synthesis of ethers from diols, such as bis(hydroxymethyl)cyclohexanes, through methods like the Williamson ether synthesis or Reppe vinylation, can also be conceptually extended to this compound, potentially yielding mono- or di-alkoxylated products with applications as crosslinkers in polymer chemistry.
Acylated Derivatives: The acylation of the hydroxyl groups of this compound can be achieved using standard esterification methods, such as reaction with acyl chlorides or acid anhydrides in the presence of a base. The resulting esters can serve as prodrugs or as intermediates for further functionalization. Vicinal bis(hydroxylamines) are known to react with polycarbonyl compounds, which can lead to the formation of five-membered heterocyclic rings. semanticscholar.org For instance, the reaction of cis-1,2-bis(hydroxylamino)cyclohexane with ethyl ester of ethoxymethylenecyanoacetic acid in ethanol (B145695) at room temperature yields a 1-hydroxyimidazol-2-ylidene derivative. semanticscholar.org This reactivity highlights the potential for creating complex heterocyclic structures from acylated this compound derivatives.
Table 1: Examples of Reactions for Alkoxylation and Acylation
| Reaction Type | Reagents and Conditions | Product Type | Potential Utility |
| O-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | O-Alkyl-1,2-bis(hydroxyamino)cyclohexane | Ligand synthesis, intermediates |
| O-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base | O-Acyl-1,2-bis(hydroxyamino)cyclohexane | Prodrugs, synthetic intermediates |
| Heterocycle Formation | Ethyl ethoxymethylenecyanoacetate, Ethanol, RT | 1-Hydroxyimidazol-2-ylidene derivative | Heterocyclic synthesis |
Ring-Substituted Cyclohexane (B81311) Derivatives
Introducing substituents onto the cyclohexane ring of this compound can significantly influence its conformation and reactivity. The synthesis of such derivatives can be approached by starting with an already substituted cyclohexane precursor. For instance, the synthesis of various cyclohexane-1,3-dione derivatives has been accomplished through a consecutive Michael-Claisen process, demonstrating a method for constructing substituted cyclohexane rings.
While direct substitution on the this compound ring is challenging, the use of substituted starting materials in the synthetic sequence leading to the final compound is a more viable strategy. The resulting ring-substituted derivatives could find applications in catalysis, where the steric and electronic nature of the ring substituents can fine-tune the catalytic activity and selectivity of metal complexes derived from these ligands.
N,N'-Disubstituted this compound Analogues
The synthesis of N,N'-disubstituted analogues of this compound opens up a wide range of possibilities for creating molecules with tailored properties.
N,N'-Dialkyl Derivatives: The synthesis of N,N'-dialkyl-hydroxylamines can be achieved through various methods, including the oxidation of the corresponding dialkylamine with hydrogen peroxide in the presence of a titanium-silicalite catalyst. google.com This method offers a direct route to N,N-dialkylated hydroxylamines. Another approach involves the development of novel N-alkyl-hydroxylamine reagents for the iron-catalyzed aminative difunctionalization of alkenes, which allows for the installation of various amine groups. amazonaws.comchemrxiv.org These methods could potentially be adapted for the synthesis of N,N'-dialkyl-1,2-bis(hydroxyamino)cyclohexane.
N,N'-Diaryl Derivatives: The synthesis of N,N'-diaryl derivatives can be more challenging. However, methods for the N-arylation of hydroxylamines are known and could be explored.
The academic utility of these N,N'-disubstituted analogues is significant, particularly in the field of asymmetric catalysis. Chiral N,N'-disubstituted 1,2-diaminocyclohexanes are well-established as privileged ligands in a wide array of asymmetric transformations. wikipedia.orgsynthesiswithcatalysts.com By analogy, chiral N,N'-disubstituted this compound analogues are expected to serve as valuable ligands for new catalytic asymmetric reactions.
Table 2: Synthetic Approaches to N,N'-Disubstituted Analogues
| Analogue Type | Synthetic Method | Key Features | Potential Applications |
| N,N'-Dialkyl | Oxidation of N,N-dialkylamines with H₂O₂/catalyst google.com | Direct, catalytic | Ligand synthesis |
| N,N'-Dialkyl | Fe-catalyzed amination of alkenes with N-alkyl-hydroxylamine reagents amazonaws.comchemrxiv.org | Broad substrate scope | Asymmetric catalysis |
Incorporation into Polymeric or Supramolecular Structures
The bifunctional nature of this compound and its derivatives makes them excellent candidates for incorporation into polymeric or supramolecular structures. The related compound, 1,2-diaminocyclohexane, has been extensively used as a building block in these areas.
Polymeric Structures: 1,2-Diaminocyclohexane is used as an epoxy curing agent and in the synthesis of polyaspartic compounds. wikipedia.org Furthermore, platinum complexes of 1,2-diaminocyclohexane have been incorporated into biodegradable and amphiphilic copolymers to form self-assembling micelles for drug delivery applications. nih.gov These examples strongly suggest that this compound derivatives could be similarly employed as monomers or cross-linking agents to create novel polymers with unique properties, such as enhanced thermal stability or specific recognition capabilities.
Supramolecular Structures: The ability of 1,2-diaminocyclohexane to form well-defined supramolecular structures through non-covalent interactions is well-documented. For instance, it undergoes non-templated reactions with terephthaldehyde to form molecular triangles. sigmaaldrich.com The hydroxylamino groups of this compound, with their capacity for hydrogen bonding, could direct the self-assembly of intricate supramolecular architectures such as gels, capsules, or cages. These structures could find applications in areas such as molecular recognition, sensing, and catalysis.
Advanced Spectroscopic and Analytical Techniques in Research of 1,2 Bis Hydroxyamino Cyclohexane
High-Resolution NMR Spectroscopy (e.g., 2D NMR, Variable Temperature NMR for Conformational Studies)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1,2-Bis(hydroxyamino)cyclohexane in solution. Both ¹H and ¹³C NMR provide fundamental information about the molecular framework.
In ¹³C NMR, the carbon atoms of the cyclohexane (B81311) ring attached to the hydroxyamino groups (C1 and C2) are expected to appear at chemical shifts around 66.3 ppm, indicating their connection to an sp²-hybridized nitrogen atom in certain derivatives. semanticscholar.org The remaining cyclohexane carbons would resonate at higher fields.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons, confirming the 1,2-substitution pattern on the cyclohexane ring. More advanced techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to determine through-space proton-proton interactions, which is vital for conformational analysis. nih.gov
The cyclohexane ring is known for its conformational flexibility, primarily existing in a chair conformation that can undergo ring-flipping to an alternative chair form. xmu.edu.cnnih.gov For substituted cyclohexanes like this compound, this results in axial and equatorial positions for the substituents. Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. rsc.orgmdpi.com By recording spectra at different temperatures, it is possible to slow down the interconversion between conformers, potentially resolving separate signals for the axial and equatorial forms. xmu.edu.cnnih.gov This allows for the determination of the energy barrier for ring inversion and the relative thermodynamic stability of the different conformers. nih.govrsc.org
Table 1: Representative NMR Data for 1,2-Disubstituted Cyclohexane Derivatives
| Nucleus | Type of Signal | Typical Chemical Shift (ppm) | Information Provided |
|---|---|---|---|
| ¹H | Multiplets | 1.0 - 2.5 | Cyclohexane ring protons |
| ¹H | Broad Singlets | Variable | OH and NH protons (exchangeable) |
| ¹H | Multiplets | 2.5 - 4.0 | Protons on C1 and C2 (CH-N) |
| ¹³C | Signals | 20 - 40 | Cyclohexane ring carbons (C3, C4, C5, C6) |
| ¹³C | Signals | ~60 - 70 | Carbons bearing the hydroxyamino group (C1, C2) semanticscholar.org |
Mass Spectrometry Techniques (e.g., HRMS, ESI-MS) for Molecular Confirmation
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the precise elemental formula. This technique can easily distinguish between compounds with the same nominal mass but different elemental compositions, offering unambiguous confirmation of the molecule's identity.
Electrospray Ionization (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for clear determination of the molecular weight.
The fragmentation pattern, often studied using techniques like tandem mass spectrometry (MS/MS), can provide structural information. For the cyclohexane core, fragmentation often involves the loss of small neutral molecules. For instance, the mass spectrum of the parent cyclohexane molecule shows a molecular ion peak [M]⁺ at m/z 84, with a prominent fragment at m/z 56, corresponding to the loss of ethene ([C₂H₄]) from the molecular ion. docbrown.info Similar fragmentation pathways can be anticipated for its derivatives, providing clues to the structure of the substituent groups.
Table 2: Mass Spectrometry Data for Cyclohexane Core
| m/z Value | Ion Formula | Interpretation |
|---|---|---|
| 84 | [C₆H₁₂]⁺ | Molecular Ion (M⁺) docbrown.info |
| 85 | [¹³CC₅H₁₂]⁺ | M+1 peak due to ¹³C isotope docbrown.info |
| 56 | [C₄H₈]⁺ | Base peak, loss of ethene (C₂H₄) docbrown.info |
| 41 | [C₃H₅]⁺ | Loss of a propyl radical |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. asianpubs.orgresearchgate.net
The key functional groups are the hydroxyl (-OH) and amino (-NH) groups.
O-H Stretching: A broad absorption band is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.
N-H Stretching: This vibration usually appears in a similar region to O-H stretching, around 3200-3500 cm⁻¹.
C-H Stretching: Vibrations for the C-H bonds of the cyclohexane ring are expected just below 3000 cm⁻¹.
C-N Stretching: These absorptions are typically found in the 1000-1250 cm⁻¹ region.
C-C Stretching: The stretching vibrations of the cyclohexane ring's carbon-carbon bonds appear in the fingerprint region, generally between 800 and 1200 cm⁻¹. asianpubs.org
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 | Broad, Strong |
| N-H Stretch | FT-IR | 3200 - 3500 | Medium |
| C-H Stretch (sp³) | FT-IR/Raman | 2850 - 2960 | Strong |
| C-N Stretch | FT-IR | 1000 - 1250 | Medium |
| C-C Stretch | FT-IR/Raman | 800 - 1200 | Medium (IR), Strong (Raman) asianpubs.org |
Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Characterization
Since this compound is a chiral molecule, existing as a pair of enantiomers ((1R,2R) and (1S,2S)) and a meso form (cis), chiroptical methods are essential for its stereochemical characterization.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. This allows for the differentiation between enantiomers and the determination of enantiomeric excess. The technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. While the hydroxyamino groups themselves are not strong chromophores in the accessible UV-Vis range, derivatization or complexation with metal ions can induce measurable CD signals that are indicative of the absolute configuration of the cyclohexane core. researchgate.net For example, studies on related chiral 1,2-diaminocyclohexane complexes have shown that the stereochemistry of the ligand dictates the helical arrangement in the resulting metal complex, which can be analyzed by CD spectroscopy. researchgate.net
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping the electron density in its crystalline solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation and configuration of the molecule in the solid state.
For cyclohexane derivatives, X-ray diffraction can confirm the chair conformation of the ring and the axial or equatorial disposition of the substituents. nih.gov It also provides invaluable information on intermolecular interactions, such as hydrogen bonding. In the case of this compound, a complex network of hydrogen bonds involving the hydroxyl and amino groups is expected to dominate the crystal packing. researchgate.net For instance, crystal structure analyses of related compounds show that molecules can be linked by N—H⋯O and O—H⋯O interactions, forming extensive networks that define the solid-state architecture. researchgate.net
Table 4: Representative Crystallographic Data for a Substituted Cyclohexane Derivative
| Parameter | Example Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁ | rsc.org |
| a (Å) | 26.303(5) | rsc.org |
| b (Å) | 15.670(5) | rsc.org |
| c (Å) | 8.276(2) | rsc.org |
| β (°) | 103.60(2) | rsc.org |
| Conformation | Chair | nih.gov |
| Key Interactions | N—H⋯O and O—H⋯O Hydrogen Bonds | researchgate.net |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Applications Beyond Traditional Asymmetric Synthesis
While 1,2-Bis(hydroxyamino)cyclohexane and its analogues have been noted for their role in asymmetric synthesis, future research is poised to explore their utility in a broader range of catalytic transformations. The presence of vicinal hydroxylamino groups offers unique coordination possibilities and reactivity that can be harnessed for novel catalytic cycles.
One emerging area is the development of catalysts for tandem or cascade reactions. The dual functionality of the hydroxylamino groups can be exploited to create bifunctional catalysts that can orchestrate multiple reaction steps in a single pot. For instance, research into the reactions of cis-1,2-bis(hydroxylamino)cyclohexane has demonstrated its ability to form various five-membered heterocyclic rings, such as 1-hydroxyimidazol-2-ylidenes, upon reaction with polyelectrophilic carbonyl compounds. semanticscholar.org This reactivity opens the door to designing catalysts that can facilitate complex transformations through the in-situ formation of reactive intermediates.
Furthermore, the formation of stable nitronyl- and iminonitroxide radicals from 1,3-dihydroxyimidazolidines, which can be derived from 1,2-bis(hydroxylamines), points towards applications in designing organic and hybrid magnetic materials and catalysts for oxidation reactions. semanticscholar.org Future work could focus on expanding the library of heterocyclic compounds derived from this compound and screening them for catalytic activity in areas such as:
Oxidative Catalysis: Utilizing the redox-active nature of the hydroxylamino moieties or their derived radicals for selective oxidation of alcohols, sulfides, and other functional groups.
Photoredox Catalysis: Investigating the potential of metal complexes of this compound derivatives to act as photosensitizers or catalysts in light-driven reactions.
Polymerization Catalysis: Designing catalysts for ring-opening polymerization or other polymerization reactions, where the catalyst's stereochemistry can influence the polymer's properties.
Development of this compound-based Functional Materials
The ability of this compound to form well-defined structures through hydrogen bonding and coordination with metal ions makes it an excellent building block for novel functional materials.
An exciting avenue of research is the creation of supramolecular gels. Studies on related cyclohexane-based bisamides have shown that the interplay of hydrogen bonding and van der Waals forces can lead to the formation of organogels with stimuli-responsive properties. mdpi.com By modifying the substituents on the cyclohexane (B81311) ring or the hydroxylamino groups of this compound, it should be possible to tune the gelation properties and create "smart" materials that respond to changes in temperature, pH, or the presence of specific analytes.
Another promising area is the development of functional polymers and hybrid materials. For example, derivatives of (1S,2S)-cyclohexane-1,2-diamine have been incorporated into organosilane fibers, creating a material with potent antibacterial properties. mdpi.com Similarly, this compound could be used as a monomer or cross-linking agent to synthesize polymers with unique properties. The hydroxylamino groups can also serve as anchor points for grafting other molecules onto surfaces or nanoparticles, creating functionalized materials for applications in sensing, drug delivery, and catalysis. For instance, amphiphilic copolymers containing a cyclohexane-1,2-diamine platinum complex have been shown to self-assemble into micelles for acid-responsive drug release. nih.gov
| Potential Functional Material | Precursor/Building Block | Potential Applications | Key References |
| Stimuli-Responsive Gels | Functionalized this compound amides | Drug delivery, sensors, soft robotics | mdpi.com |
| Antibacterial Fibers | This compound-organosilane hybrids | Wound dressings, medical textiles | mdpi.com |
| Functional Polymers | This compound as a monomer | Biodegradable plastics, drug-eluting coatings | mtu.eduresearchgate.net |
| Self-Assembled Micelles | Polymer-1,2-Bis(hydroxyamino)cyclohexane-metal complexes | Targeted drug delivery | nih.gov |
| Magnetic Materials | Nitronylnitroxide radicals from derivatives | Data storage, spintronics | semanticscholar.org |
Advanced Computational Modeling for Predictive Design of Derivatives and Catalysts
Advanced computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for accelerating the discovery and optimization of new catalysts and materials based on this compound. youtube.com By simulating the electronic structure and properties of molecules, researchers can predict their reactivity, stability, and spectral characteristics before they are synthesized in the lab.
For instance, DFT calculations have been successfully used to study the geometry, electronic structure, and vibrational spectra of Schiff base ligands derived from 1,2-diaminocyclohexane and their metal complexes. hrpub.orgresearchgate.net These studies provide valuable insights into the nature of the metal-ligand bonding and can help in the rational design of catalysts with desired properties. Similar computational studies on this compound and its metal complexes could be used to:
Predict Catalyst Performance: By calculating reaction energy profiles and transition state geometries, the most promising catalyst candidates for a specific reaction can be identified.
Understand Reaction Mechanisms: Computational modeling can elucidate the detailed steps of a catalytic cycle, providing a deeper understanding of how the catalyst functions.
Design Novel Ligands: By systematically modifying the structure of this compound in silico, new ligands with enhanced stability, solubility, or catalytic activity can be designed.
The combination of experimental work with computational modeling creates a synergistic feedback loop. Experimental results can be used to validate and refine the computational models, while computational predictions can guide future experimental efforts, making the research process more efficient and targeted. up.ac.zaresearchgate.net
| Computational Method | Application for this compound | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization of metal complexes | Bond lengths, bond angles, conformational stability |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra | Electronic transitions, photophysical properties |
| NBO Analysis | Study of intramolecular interactions | Hydrogen bonding, charge transfer |
| Reaction Pathway Modeling | Elucidation of catalytic mechanisms | Activation energies, transition state structures |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The integration of this compound synthesis and its applications into flow chemistry systems presents a significant opportunity to develop more sustainable and efficient chemical processes. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers several advantages, including improved heat and mass transfer, enhanced safety, and easier scalability. acs.orgmit.edu
The synthesis of this compound itself, which often involves multiple steps, could be streamlined and made more efficient by transitioning to a continuous flow process. This would allow for precise control over reaction parameters, potentially leading to higher yields and purities while minimizing waste.
Furthermore, the use of catalysts based on this compound in flow reactors can lead to significant improvements in catalytic efficiency and catalyst recycling. For example, a heterogeneous catalyst could be packed into a column, and the reaction mixture flowed through it, allowing for easy separation of the product and reuse of the catalyst. This approach is particularly attractive for expensive metal-based catalysts.
The principles of green chemistry can be further embraced by using environmentally benign solvents and reagents and by minimizing energy consumption, all of which are facilitated by the adoption of flow chemistry. The development of a continuous flow synthesis for a diamine derivative has been reported, highlighting the feasibility of such approaches for related compounds. google.com The future in this area will likely see the development of fully integrated, multi-step flow systems for the synthesis and immediate use of this compound-based catalysts and materials.
Q & A
Basic: What synthetic methodologies are effective for preparing 1,2-Bis(hydroxyamino)cyclohexane, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis of this compound derivatives often involves functionalizing cyclohexane backbones with hydroxyamino (-NHOH) groups. Key approaches include:
- Thermal Activation : For BN-isosteres like 1,2-BN cyclohexane, thermal activation (e.g., 80–100°C) can trigger trimerization with dihydrogen release, necessitating precise temperature control to avoid oligomerization .
- Diol Functionalization : Analogous methods for cyclohexane diols (e.g., esterification with benzyloxybenzoyl groups) show that cis isomers may yield 64–70%, while trans isomers yield 50–75%, depending on steric and electronic factors .
- Dioxime Synthesis : 1,2-Cyclohexanedione dioxime (Nioxime) is synthesized via condensation of cyclohexanedione with hydroxylamine, achieving high yields (≥90%) under acidic conditions . Adapting this method for hydroxyamino groups may require optimizing pH and reducing agents.
Data Consideration:
| Reaction Type | Yield Range | Key Condition | Reference |
|---|---|---|---|
| BN-Trimerization | N/A (clean product) | 80–100°C | |
| cis-Esterification | 64–70% | Benzyloxybenzoyl chloride | |
| Dioxime Formation | ≥90% | Hydroxylamine, HCl |
Basic: How can structural and stereochemical properties of this compound be characterized?
Methodological Answer:
- X-ray Crystallography : Resolves cis vs. trans isomerism, as demonstrated for bis(salicylidene)cyclohexanediamine derivatives. Cis isomers often exhibit lower symmetry and distinct packing patterns .
- NMR Spectroscopy : H and C NMR can distinguish isomers via coupling constants (e.g., for axial-equatorial protons) and chemical shifts of hydroxyamino groups .
- Dynamic NMR (DNMR) : Measures ring inversion barriers. For BN-isosteres, barriers are ~10–15% lower than cyclohexane due to BN/CC isosteric effects .
Advanced Tip: Combine variable-temperature NMR with DFT calculations to correlate experimental and theoretical activation energies.
Advanced: Why do cis and trans isomers of this compound derivatives exhibit differing reactivity?
Methodological Answer:
Steric and electronic factors dominate:
- Steric Hindrance : Cis isomers face greater steric bulk, reducing nucleophilic attack efficiency. For example, trans-1,2-bis(benzyloxy)cyclohexane derivatives achieve higher yields (75%) than cis (64%) in esterification .
- Electronic Effects : Cis hydroxyamino groups may engage in intramolecular H-bonding, altering redox potentials or coordination behavior .
- Solid-State Ordering : Electrostatic interactions in trans isomers promote ordered crystal lattices, enhancing stability during storage .
Data Contradiction Analysis:
| Isomer | Yield (%) (Esterification) | Key Factor | Reference |
|---|---|---|---|
| cis | 64–70 | Steric hindrance | |
| trans | 50–75 | Favorable packing |
Advanced: How do the conformational dynamics of this compound compare to carbon-based analogs?
Methodological Answer:
- Ring Inversion Barriers : BN-isosteres exhibit lower barriers (e.g., 1,2-BN cyclohexane: ~25 kJ/mol vs. cyclohexane: ~30 kJ/mol) due to weaker B-N bond polarization .
- Hydrogen Bonding : Hydroxyamino groups may stabilize chair conformations via intramolecular H-bonds, reducing flexibility compared to non-polar analogs.
- Experimental Validation : Use DNMR to measure inversion rates in deuterated solvents. Correlate with computational models (e.g., DFT) to validate electronic effects .
Advanced: How should researchers resolve contradictions in reported reaction yields for cyclohexane-derived compounds?
Methodological Answer:
Contradictions often arise from:
Reagent Purity : Impurities in hydroxylamine or diol precursors can skew yields. Validate via GC-MS or HPLC .
Isomer Cross-Contamination : Inadequate separation of cis/trans isomers inflates yield discrepancies. Use chiral chromatography or recrystallization .
Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates differently than THF or toluene .
Case Study:
- Esterification of trans-cyclohexane diol : Yield varies from 50% to 75% depending on solvent (DMF vs. toluene) and catalyst (pyridine vs. DMAP) .
Advanced: What strategies mitigate undesired oligomerization during this compound synthesis?
Methodological Answer:
- Low-Temperature Activation : Perform reactions below 60°C to suppress trimerization observed in BN-isosteres .
- Protecting Groups : Temporarily block hydroxyamino groups with acetyl or benzyl moieties, then deprotect post-synthesis .
- Inert Atmosphere : Use argon or nitrogen to prevent oxidative coupling of -NHOH groups.
Validation: Monitor reaction progress via FT-IR for N-O/N-H bond changes or MALDI-TOF for oligomer detection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
